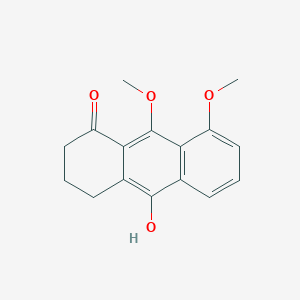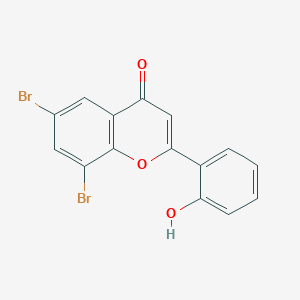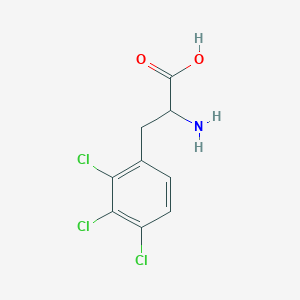
2,3,4-Trichlorophenylalanine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3,4-Trichlorophenylalanine is an organic compound characterized by the presence of three chlorine atoms attached to a phenylalanine molecule
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4-Trichlorophenylalanine typically involves the chlorination of phenylalanine. One common method is the electrophilic aromatic substitution reaction, where phenylalanine is treated with chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 4 positions on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step process. This includes the initial chlorination of phenylalanine followed by purification steps such as recrystallization and chromatography to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 2,3,4-Trichlorophenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles like hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide or ammonia in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or aminated derivatives.
科学的研究の応用
2,3,4-Trichlorophenylalanine has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 2,3,4-Trichlorophenylalanine involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of chlorine atoms enhances its binding affinity and specificity towards these targets. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by inducing conformational changes in the enzyme structure.
類似化合物との比較
2,3,4-Trichlorophenol: Shares a similar chlorinated benzene ring structure but lacks the amino acid moiety.
2,4,6-Trichlorophenylalanine: Another chlorinated derivative of phenylalanine with chlorine atoms at different positions.
Uniqueness: 2,3,4-Trichlorophenylalanine is unique due to its specific pattern of chlorination and the presence of the phenylalanine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
CAS番号 |
110300-02-2 |
|---|---|
分子式 |
C9H8Cl3NO2 |
分子量 |
268.5 g/mol |
IUPAC名 |
2-amino-3-(2,3,4-trichlorophenyl)propanoic acid |
InChI |
InChI=1S/C9H8Cl3NO2/c10-5-2-1-4(7(11)8(5)12)3-6(13)9(14)15/h1-2,6H,3,13H2,(H,14,15) |
InChIキー |
JVOCLYNYJYFBLR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1CC(C(=O)O)N)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


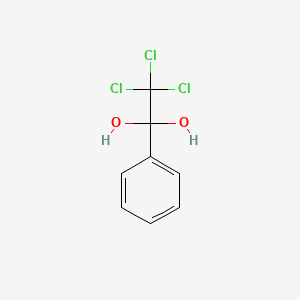
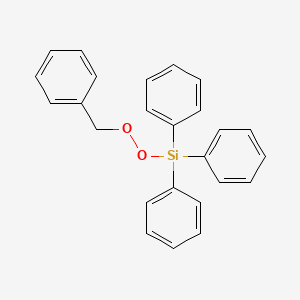
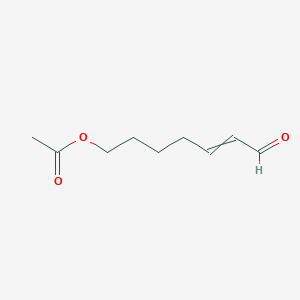

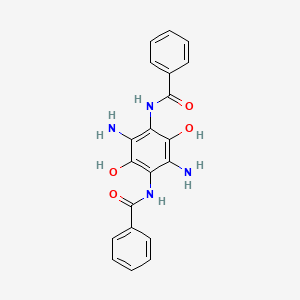
![N,N-Dimethyl-N-[(oxiran-2-yl)methyl]tetradecan-1-aminium chloride](/img/structure/B14332649.png)
![4-{[Dimethyl(pentafluorophenyl)silyl]oxy}pent-3-en-2-one](/img/structure/B14332656.png)
![1-Methoxy-3-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethyl]benzene](/img/structure/B14332662.png)
![(4E)-4-[hydroxy(phenyl)methylidene]-3-imino-5-oxohexanenitrile](/img/structure/B14332669.png)
![9-Methyl-9H-pyrazolo[1,2-a]indazol-10-ium bromide](/img/structure/B14332672.png)
![4-{[(Oxan-2-yl)oxy]methyl}benzoic acid](/img/structure/B14332677.png)
silane](/img/structure/B14332681.png)
